

Application Notes and Protocols for WH-4-023 in Kinase Assays

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Compound of Interest		
Compound Name:	WH-4-023	
Cat. No.:	B15544187	Get Quote

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Introduction

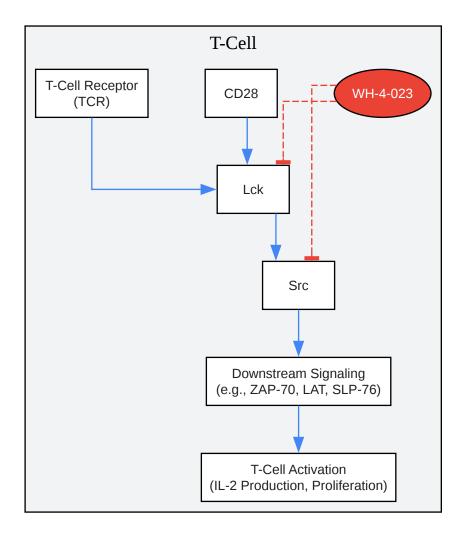
WH-4-023 is a potent and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.[1][2][3][4][5] These cytoplasmic tyrosine kinases are members of the Src family and are critical components of T-cell receptor (TCR) signaling, playing a pivotal role in T-cell development and activation.[4] WH-4-023 exerts its inhibitory effect by competing with ATP for the binding site on the kinases, thereby blocking their catalytic activity and preventing the phosphorylation of downstream substrates.[4] This compound also demonstrates potent inhibition of Salt-Inducible Kinases (SIKs), suggesting broader applications in modulating inflammatory responses and macrophage polarization.[2][3] [4] With high selectivity over other kinases like p38α and KDR, WH-4-023 serves as a valuable tool for studying kinase signaling in immunology and oncology.[1][3][5][6]

Mechanism of Action

WH-4-023 functions as an ATP-competitive inhibitor of Lck and Src kinases. By binding to the ATP-binding pocket of these kinases, it prevents the transfer of a phosphate group from ATP to their protein substrates. This action effectively blocks the downstream signaling cascades that are dependent on the activity of Lck and Src.



Signaling Pathway Diagram



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Caption: Lck/Src Signaling Pathway Inhibition by WH-4-023.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of WH-4-023



Kinase Target	IC50 (nM)	Selectivity
Lck	2	High
Src	6	High
SIK1	10	High
SIK2	22	High
SIK3	60	High
ρ38α	1300	>300-fold vs Lck/Src
KDR	650	>300-fold vs Lck/Src

Data compiled from multiple sources.[1][2][3][5][6]

Table 2: Cellular Activity of WH-4-023

Cell Line/Assay Type	IC50 (μM)	Description
Human T-cells (anti-CD3/CD28 induced IL-2 secretion)	1.9	Inhibition of T-cell activation.[1]
EM-2 (Growth inhibition assay)	0	Inhibition of human EM-2 cell growth in a cell viability assay. [5]
LAMA-84 (Growth inhibition assay)	0.000038	Inhibition of human LAMA-84 cell growth in a cell viability assay.[5]

Experimental Protocols

1. Lck Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay

This protocol is designed to measure the in vitro inhibitory activity of **WH-4-023** against Lck kinase.

Materials:



WH-4-023

- Lck enzyme (GST-kinase domain fusion, AA 225-509)
- Biotinylated substrate peptide of gastrin
- ATP
- Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA
- Detection Reagent Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20
- Streptavidin-Allophycocyanin (SA-APC)
- Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)
- 384-well low-volume plates
- Fluorescence plate reader with HTRF capability

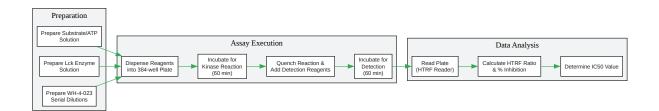
Procedure:

- Compound Preparation: Prepare a serial dilution of WH-4-023 in DMSO. Further dilute in the Assay Buffer to the desired final concentrations.
- Reaction Setup:
 - \circ Add 2.5 μ L of the diluted **WH-4-023** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2.5 μL of Lck enzyme solution to each well to a final concentration of 250 pM.
 - \circ Initiate the kinase reaction by adding 5 μ L of a solution containing the biotinylated gastrin peptide (final concentration 1.2 μ M) and ATP (final concentration 0.5 μ M) in Assay Buffer.
 - \circ The final reaction volume will be 10 μ L.



- Incubation: Incubate the plate at room temperature for 60 minutes.
- Reaction Quenching and Detection:
 - Stop the reaction by adding 10 μL of Detection Reagent Buffer containing SA-APC (final concentration 0.0004 mg/mL) and Eu-anti-PY (final concentration 0.025 nM).
 - Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.
- Data Acquisition: Read the plate on a fluorescence plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
- Data Analysis: Calculate the HTRF ratio (665 nm/615 nm) * 10,000. The percent inhibition is calculated relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram



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Caption: HTRF Kinase Assay Workflow.

2. Cellular Assay: Inhibition of T-Cell Activation



This protocol assesses the potency of **WH-4-023** in a cellular context by measuring the inhibition of IL-2 secretion from stimulated human T-cells.[1][7]

Materials:

- WH-4-023
- Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
- · Anti-CD3 and anti-CD28 antibodies
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- 96-well tissue culture plates
- IL-2 ELISA kit
- [3H]-thymidine
- Scintillation counter

Procedure:

- Cell Preparation: Isolate T-cells from human peripheral blood lymphocytes.
- · Compound Treatment:
 - Seed T-cells at a density of 1 x 10⁵ cells/well in a 96-well plate.
 - Pre-incubate the cells with various concentrations of WH-4-023 or DMSO (vehicle control) for 1-2 hours at 37°C in a 5% CO₂ incubator.
- T-Cell Stimulation:
 - Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies to the wells.
- Incubation: Culture the cells for approximately 20 hours at 37°C in a 5% CO₂ incubator.



- IL-2 Measurement:
 - After incubation, carefully collect the cell culture supernatants.
 - Quantify the amount of secreted IL-2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Proliferation Assay (Optional):
 - To the remaining cells in the wells, add [3H]-thymidine and incubate overnight.
 - Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter to assess T-cell proliferation.
- Data Analysis: Calculate the percent inhibition of IL-2 secretion and proliferation for each concentration of WH-4-023 relative to the stimulated control. Determine the IC50 values.

Solubility and Storage

- Solubility: WH-4-023 is soluble in DMSO at ≥ 56.9 mg/mL and in ethanol at ≥ 2.42 mg/mL with gentle warming.[2] It is insoluble in water.[2]
- Storage: Store WH-4-023 as a solid at -20°C.[3] Stock solutions in DMSO can be stored at -20°C for several months.[2] It is recommended to use freshly prepared solutions for experiments.[2]

Disclaimer: These protocols are intended for research use only by qualified personnel. Please refer to the original publications for more detailed information.[1][2] MedChemExpress has not independently confirmed the accuracy of these methods.[1]

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